molecular formula C7H9NO3 B13019229 4-((Hydroxyamino)methyl)benzene-1,3-diol

4-((Hydroxyamino)methyl)benzene-1,3-diol

Cat. No.: B13019229
M. Wt: 155.15 g/mol
InChI Key: MVJGVEVPAGILEY-UHFFFAOYSA-N
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Description

4-((Hydroxyamino)methyl)benzene-1,3-diol is a benzene-1,3-diol derivative featuring a hydroxyamino methyl (-CH₂-NH-OH) substituent at the 4-position of the aromatic ring.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

4-[(hydroxyamino)methyl]benzene-1,3-diol

InChI

InChI=1S/C7H9NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-3,8-11H,4H2

InChI Key

MVJGVEVPAGILEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Hydroxyamino)methyl)benzene-1,3-diol typically involves the hydroxylation of benzene derivatives. One common method is the hydroxymethylation of resorcinol (benzene-1,3-diol) using formaldehyde and a hydroxylamine derivative under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-((Hydroxyamino)methyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Hydroxyamino)methyl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Hydroxyamino)methyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s effects on cellular pathways and biochemical processes are subjects of ongoing research .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The biological and physicochemical properties of benzene-1,3-diol derivatives are highly dependent on their substituents. Below is a comparative analysis of key analogs:

Compound Name & Structure Key Substituent Properties & Applications References
4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) Diazenyl-neopentyloxy group Antimicrobial: Inhibits S. aureus and L. monocytogenes at low concentrations (3× lower than lead compounds). Inactive against Gram-negative bacteria.
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) Thiadiazolyl-methyl group Fluorescence: Exhibits solvent-dependent dual fluorescence due to molecular aggregation. Interacts with lipid bilayers, altering membrane organization.
4-(1-Phenylethyl)benzene-1,3-diol (1i) Phenylethyl group Enzyme Inhibition: Potent butyrylcholinesterase (BChE) inhibitor, potential for Alzheimer’s disease therapy.
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) Thiadiazolyl-heptyl chain Solvent Effects: Aggregation behavior varies with solvent polarity, impacting fluorescence quantum yield.
4-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methylbenzene-1,3-diol (26) Schiff base-triazolyl group Antibacterial: Active against Chromohalobacter salexigens and Halomonas salina; outperforms streptomycin in some cases.
4-(1-Methoxypropyl)benzene-1,3-diol (19) Methoxypropyl group Synthetic Chemistry: Formed via aldehyde-phenolic condensation; used in model studies of selective trapping reactions.

Key Findings and Contrasts

  • Schiff base derivatives (e.g., 26) exhibit broad-spectrum activity, with selectivity dependent on substituent electronics and steric effects .
  • Fluorescence and Molecular Interactions :

    • Thiadiazolyl derivatives (C1, C7) display solvent-dependent fluorescence, attributed to aggregation-induced emission (AIE) effects. C7’s longer heptyl chain enhances hydrophobic interactions in lipid bilayers compared to C1’s methyl group .
  • Enzyme Inhibition :

    • Phenylethyl-substituted 1i shows strong BChE inhibition (predicted Ki ≈ 0.1 µM) due to π-π stacking and hydrogen bonding with the enzyme’s active site .
  • Synthetic Accessibility: Methoxyalkyl derivatives (e.g., 19) are synthesized via acid-catalyzed reactions between resorcinol and aldehydes, highlighting the versatility of benzene-1,3-diol in forming C-C bonds .

Unique Aspects of 4-((Hydroxyamino)methyl)benzene-1,3-diol

While direct data is lacking, the hydroxyamino methyl group is expected to confer distinct properties:

  • Hydrogen Bonding: Increased polarity could improve solubility and target binding, akin to amino-substituted analogs (e.g., Schiff bases in ).

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